3-Amino-4-((1-methylpiperidin-3-YL)oxy)benzonitrile
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-((1-methylpiperidin-3-YL)oxy)benzonitrile typically involves the reaction of 3-amino-4-hydroxybenzonitrile with 1-methylpiperidine under specific conditions. The reaction is carried out in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-((1-methylpiperidin-3-YL)oxy)benzonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino and hydroxyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Amino-4-((1-methylpiperidin-3-YL)oxy)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-4-((1-methylpiperidin-3-YL)oxy)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-hydroxybenzonitrile: A precursor in the synthesis of 3-Amino-4-((1-methylpiperidin-3-YL)oxy)benzonitrile.
1-Methylpiperidine: Another precursor used in the synthesis.
Other substituted benzonitriles: Compounds with similar structures but different substituents.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H17N3O |
---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
3-amino-4-(1-methylpiperidin-3-yl)oxybenzonitrile |
InChI |
InChI=1S/C13H17N3O/c1-16-6-2-3-11(9-16)17-13-5-4-10(8-14)7-12(13)15/h4-5,7,11H,2-3,6,9,15H2,1H3 |
InChI Key |
QIQPUWZTVRNSTR-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC(C1)OC2=C(C=C(C=C2)C#N)N |
Origin of Product |
United States |
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